

Propyl Valerate: A Technical Overview of its Physicochemical Properties and Synthesis

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Compound of Interest

Compound Name: *Propyl valerate*

Cat. No.: *B086924*

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This technical guide provides an in-depth analysis of **propyl valerate** (also known as propyl pentanoate), a significant ester in the flavor and fragrance industry. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its molecular characteristics, synthesis protocols, and analytical methods.

Core Molecular and Physical Data

Propyl valerate is recognized for its fruity aroma, reminiscent of pineapple and apple. Its fundamental physicochemical properties are summarized below.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₈ H ₁₆ O ₂ [1][2][3][4][5][6][7] |
| Molecular Weight | 144.21 g/mol [1][2][4][5] |
| CAS Number | 141-06-0[3][4][5][6] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 167-168 °C[8] |
| Melting Point | -71 °C to -70 °C[8] |
| Density | Approximately 0.870 - 0.878 g/mL at 20 °C[2][6] |
| Flash Point | ~50-52.4 °C[2][6] |

Experimental Protocols

Synthesis of Propyl Valerate via Fischer Esterification

Propyl valerate is commonly synthesized through the Fischer esterification of n-propanol with valeric acid, using an acid catalyst.[2] This reversible reaction requires heating to proceed towards the formation of the ester.

Materials and Reagents:

- n-Valeric acid
- n-Propanol
- Concentrated sulfuric acid (H₂SO₄) or other acid catalyst like p-toluenesulfonic acid
- Toluene (for azeotropic removal of water)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine n-valeric acid and an excess of n-propanol. Toluene can be added to facilitate the azeotropic removal of water.
- **Catalysis:** Cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product side. Continue reflux until no more water is collected.
- **Workup:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess n-propanol and toluene.
- **Purification:** The crude **propyl valerate** can be purified by fractional distillation to obtain the final product.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of **propyl valerate** can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

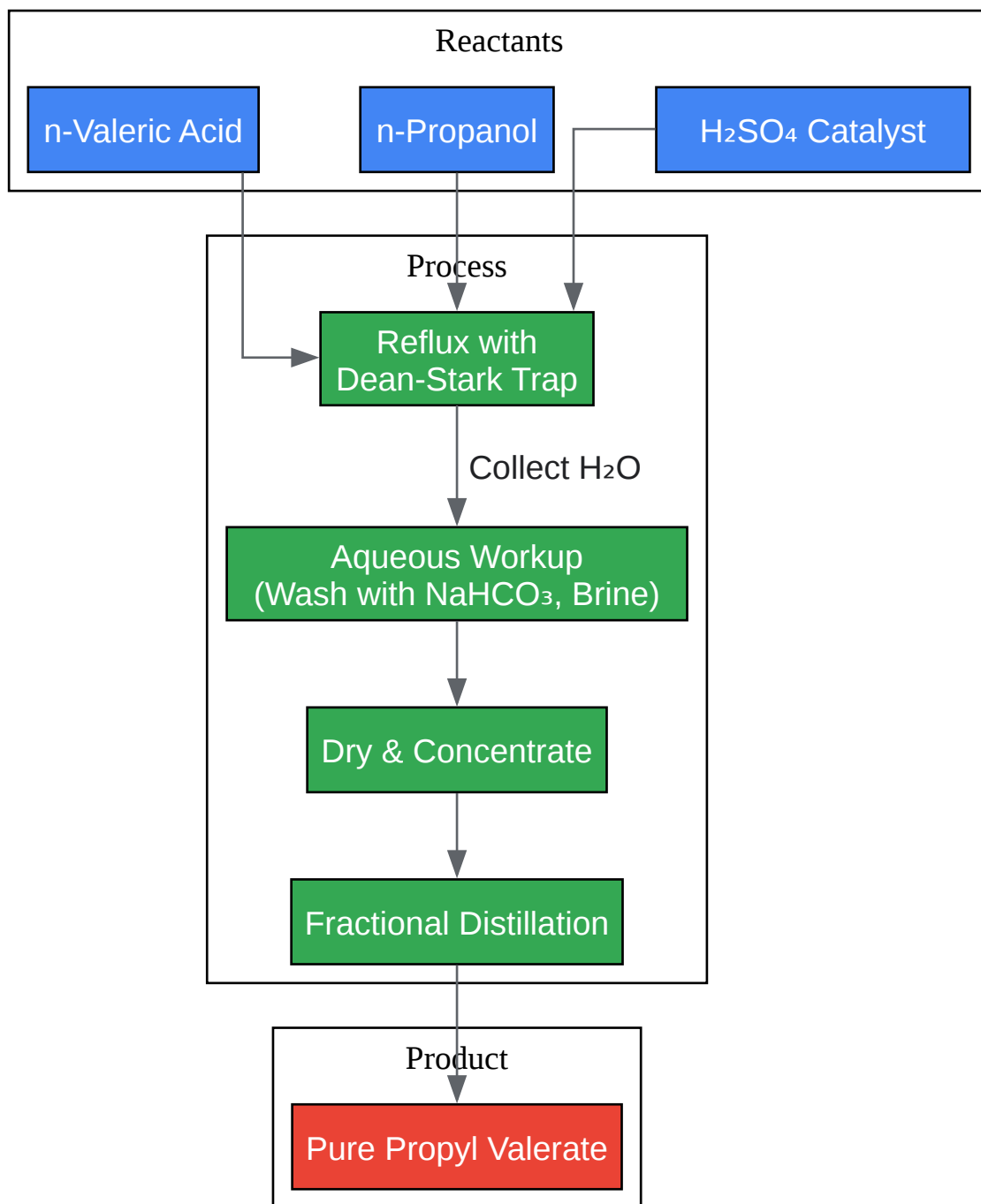
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C8 or C18 reverse-phase column (e.g., Newcrom R1).^[1]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water.^[1] An acid, such as phosphoric acid or formic acid (for MS compatibility), is typically added to the mobile phase.^[1]
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at an appropriate wavelength.
- Injection Volume: A standard injection volume, such as 10 µL.

Procedure:

- Sample Preparation: Prepare a dilute solution of the **propyl valerate** sample in the mobile phase.
- Injection: Inject the prepared sample onto the HPLC system.
- Chromatography: Elute the sample through the column with the mobile phase.
- Detection and Analysis: Monitor the eluent with the UV detector. The retention time and peak area of **propyl valerate** are used to determine its presence and purity by comparing with a standard.

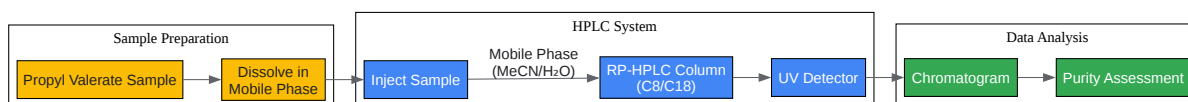
Visualized Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and analysis of **propyl valerate**.



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Caption: Fischer esterification workflow for **propyl valerate** synthesis.



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Caption: Workflow for the HPLC analysis of **propyl valerate**.

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